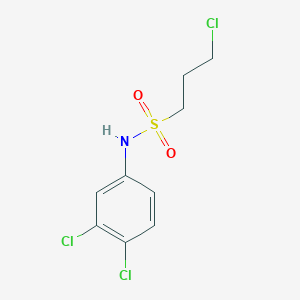

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide

Vue d'ensemble

Description

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide typically involves the reaction of 3,4-dichloroaniline with 3-chloropropanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.

Major Products Formed

Substitution Reactions: Formation of substituted sulfonamides.

Oxidation Reactions: Formation of sulfone derivatives.

Reduction Reactions: Formation of amine derivatives.

Applications De Recherche Scientifique

Modulation of Chemokine Receptors

One of the primary applications of 3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide is its ability to act as a modulator of chemokine receptors, particularly CXCR3. This receptor is involved in various inflammatory and immunoregulatory disorders. The compound has shown promise in the treatment and prevention of conditions such as:

- Asthma

- Allergic diseases

- Autoimmune disorders (e.g., multiple sclerosis, rheumatoid arthritis)

- Atherosclerosis

The modulation of CXCR3 activity suggests that this compound could be beneficial in managing chronic inflammatory diseases by regulating immune responses .

Anticancer Properties

Research indicates that this compound may have anticancer properties. It has been associated with the inhibition of tumor formation and growth. The compound's structure allows it to interact with various cellular pathways involved in cancer progression, making it a candidate for further investigation in oncology .

In Vitro Studies

In vitro studies have demonstrated that derivatives of sulfonamides, including those related to this compound, exhibit varying degrees of antiproliferative activity against different cancer cell lines. For instance, certain modifications to the compound's structure have been shown to enhance its anticancer efficacy, particularly against breast and colon cancer cell lines .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound Variant | Cell Line | IC50 (µM) |

|---|---|---|

| Original Variant | MCF7 | 20.4 |

| Modified Variant | MDA-MB231 | 10.6 |

| Another Variant | HCT116 | 9.27 |

This table summarizes some findings from studies evaluating the anticancer activity of related compounds, indicating that structural modifications can significantly impact efficacy.

Clinical Implications

The clinical implications of utilizing this compound include its potential use in combination therapies for cancer treatment or as an adjunct therapy for autoimmune diseases. The modulation of immune responses coupled with direct anticancer effects presents a dual therapeutic approach .

Conclusion and Future Directions

The applications of this compound highlight its potential as a multifaceted therapeutic agent in treating inflammatory diseases and cancer. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.

Future studies should focus on:

- Detailed mechanistic studies to understand how structural variations influence biological activity.

- Clinical trials to assess safety and efficacy in human populations.

- Exploration of combination therapies that leverage its immunomodulatory and anticancer properties.

Through these efforts, this compound could emerge as a valuable tool in modern medicine for tackling complex health challenges.

Mécanisme D'action

The mechanism of action of 3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-chloro-N-(3,4-dichlorophenyl)benzamide

- 3-chloro-N-(3,4-dichlorophenyl)propanamide

Uniqueness

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide is unique due to the presence of both the sulfonamide group and the 3,4-dichlorophenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its role in antibacterial activity. The presence of chlorine atoms on the phenyl ring can influence the compound's lipophilicity and overall biological activity.

Inhibition of Enzymes : The primary mechanism by which this compound exerts its biological effects involves the inhibition of specific bacterial enzymes. This inhibition disrupts bacterial metabolism and growth, leading to its antimicrobial properties .

Antimicrobial Activity : The compound has shown significant activity against various bacterial strains. Its minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli.

Antibacterial Properties

Numerous studies have documented the antibacterial efficacy of sulfonamides. The following table summarizes the MIC values for this compound against selected bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 10 |

| Bacillus subtilis | 5 |

| Salmonella typhimurium | 10 |

These results indicate that the compound possesses promising antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its antibacterial properties, research has indicated potential anti-inflammatory effects. Studies suggest that sulfonamides can modulate inflammatory pathways, possibly through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators .

Structure-Activity Relationship (SAR)

The SAR studies of sulfonamides reveal that the presence of electron-withdrawing groups, such as chlorine, enhances antibacterial activity. The positioning and nature of substituents on the phenyl ring significantly influence the compound's lipophilicity and biological efficacy. For instance:

- Electron-Withdrawing Groups : Chlorine substituents have been shown to increase the potency against specific bacterial strains compared to unsubstituted or electron-donating groups.

- Hydrophobic Interactions : The hydrophobic nature of the compound facilitates better membrane penetration in bacterial cells, enhancing its antimicrobial effectiveness .

Case Studies

A notable case study highlighted in recent literature involved testing various sulfonamide derivatives, including this compound, against multidrug-resistant strains of Staphylococcus aureus. The study found that modifications in the sulfonamide structure led to improved activity profiles, suggesting a pathway for developing more effective antibacterial agents .

Propriétés

IUPAC Name |

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl3NO2S/c10-4-1-5-16(14,15)13-7-2-3-8(11)9(12)6-7/h2-3,6,13H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCKAMPTSFMYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)CCCCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501219053 | |

| Record name | 3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-56-8 | |

| Record name | 3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.